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Compound of Interest

Compound Name: AM841

Cat. No.: B10778985 Get Quote

A comparative analysis of AM841 versus the non-selective agonist WIN55,212-2 showcases a

significant advancement in the development of cannabinoid-based therapeutics with reduced

central nervous system side effects. Experimental evidence from in vivo studies demonstrates

that AM841, a covalent CB1 receptor agonist, effectively modulates peripheral processes, such

as gastrointestinal motility, without inducing the characteristic central effects associated with

traditional cannabinoid agonists.

AM841 is a unique cannabinoid ligand that acts as a high-affinity electrophilic agonist,

interacting covalently with a cysteine residue in the sixth transmembrane helix of the CB1

cannabinoid receptor.[1] This irreversible binding mechanism contributes to its potent and long-

lasting effects. In contrast to centrally acting cannabinoid agonists, which can limit their

therapeutic utility due to psychoactive side effects, AM841 has been shown to be peripherally

restricted.[2][3][4] This characteristic makes it a promising candidate for treating various

conditions, including gastrointestinal disorders, where peripheral CB1 receptor activation is

beneficial.

Comparative In Vivo Efficacy: AM841 vs. WIN55,212-
2
In vivo studies in rodent models have consistently highlighted the superior peripheral selectivity

of AM841 when compared to the well-characterized, non-selective cannabinoid agonist

WIN55,212-2. These studies typically assess effects on gastrointestinal (GI) motility as a
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measure of peripheral action and utilize the cannabinoid tetrad (hypomotility, catalepsy,

hypothermia, and analgesia) to evaluate central nervous system (CNS) effects.

Gastrointestinal Motility
AM841 has demonstrated remarkable potency in reducing GI motility, a peripherally mediated

effect. In a mouse model, AM841 potently inhibited upper GI transit with an EC50 of 0.004

mg/kg.[1] Comparatively, WIN55,212-2 was found to be significantly less potent in producing

similar effects.[1] Studies in rats have shown that the in vivo gastrointestinal effects of AM841
at a dose of 0.1 mg/kg were comparable to those induced by WIN55,212-2 at a much higher

dose of 5 mg/kg, suggesting AM841 is at least 50 times more potent in this peripheral action.[5]

Central Nervous System Effects (Cannabinoid Tetrad)
A key differentiator for AM841 is its lack of centrally mediated effects at doses that produce

significant peripheral actions. While WIN55,212-2 induces the full cannabinoid tetrad, indicating

significant CNS activity, AM841 does not produce these effects at peripherally active doses.[2]

[3][4] For instance, at a dose of 0.1 mg/kg where AM841 shows comparable GI effects to 5

mg/kg of WIN55,212-2, it did not induce any signs of the cannabinoid tetrad in rats.[5] This lack

of central effects is further supported by brain penetration studies, which show very little of the

compound crossing the blood-brain barrier. The brain-to-plasma ratio of AM841 was found to

be 0.05, indicating low CNS penetration.[1]

Quantitative Data Summary
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Parameter AM841 WIN55,212-2 Reference(s)

Upper GI Transit

Inhibition (EC50,

mouse)

0.004 mg/kg
Less potent than

AM841
[1]

Comparative Dose for

GI Effect (rat)
0.1 mg/kg 5 mg/kg [5]

Cannabinoid Tetrad

Induction

Not observed at

peripherally active

doses

Observed [2][3][4][5]

Brain to Plasma Ratio 0.05
Not reported in these

studies
[1]

Experimental Protocols
Charcoal Meal Gastrointestinal Motility Assay in Mice
This assay is a standard method to assess the in vivo effect of a compound on gastrointestinal

transit.

Materials:

Test compound (AM841 or WIN55,212-2) and vehicle

5% activated charcoal suspension in 10% gum acacia

Mice (e.g., C57BL/6)

Oral gavage needles

Surgical instruments for dissection

Procedure:

Mice are fasted overnight with free access to water.

The test compound or vehicle is administered, typically via intraperitoneal (i.p.) injection.
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After a predetermined time (e.g., 30 minutes), a charcoal meal (0.1 mL/10 g body weight) is

administered orally via gavage.

After a set period (e.g., 20-30 minutes), the mice are euthanized by cervical dislocation.

The small intestine is carefully dissected from the pyloric sphincter to the cecum.

The total length of the small intestine and the distance traveled by the charcoal plug are

measured.

The percent of intestinal transit is calculated as: (distance traveled by charcoal / total length

of small intestine) x 100.

The effects of the test compound are compared to the vehicle control group.

Cannabinoid Tetrad Assay in Mice
This battery of four tests is used to assess the central effects of cannabinoid compounds.

Procedure: The following tests are typically performed sequentially after administration of the

test compound or vehicle:

Hypomotility (Spontaneous Activity): The mouse is placed in an open-field arena, and the

number of line crossings or total distance traveled is recorded over a specific period (e.g., 5-

10 minutes). A decrease in activity compared to the vehicle group indicates hypomotility.

Catalepsy (Bar Test): The mouse's forepaws are placed on a horizontal bar raised a few

centimeters from the surface. The time the mouse remains in this unnatural posture is

measured. Immobility for a set duration (e.g., >20 seconds) is considered a positive

cataleptic response.

Hypothermia: The core body temperature of the mouse is measured using a rectal probe

before and at set time points after drug administration. A significant decrease in body

temperature compared to the vehicle group indicates hypothermia.

Analgesia (Tail-flick or Hot Plate Test):
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Tail-flick: The tip of the mouse's tail is exposed to a radiant heat source, and the latency to

flick the tail away is measured. An increase in latency indicates an analgesic effect.

Hot Plate: The mouse is placed on a heated surface (e.g., 55°C), and the latency to a

nociceptive response (e.g., licking a paw, jumping) is recorded. An increased latency

suggests analgesia.

Visualizing the Pathways and Processes
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Caption: Covalent binding of AM841 to the peripheral CB1 receptor leads to the inhibition of

adenylate cyclase and subsequent modulation of cellular responses.

Experimental Workflow for Peripheral Selectivity
Assessment
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In Vivo Assessment of AM841's Peripheral Selectivity

Treatment Groups

Peripheral Effect Assessment
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Comparative Data Analysis

Conclusion:
AM841 shows potent peripheral effects

with minimal central side effects
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Caption: A workflow diagram illustrating the in vivo experimental design to compare the

peripheral and central effects of AM841 and WIN55,212-2.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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